Afatinib Dimaleate is the dimaleate salt form of afatinib, an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib (has active moiety).
Afatinib dimaleate
CAS No.: 850140-73-7
Cat. No.: VC21328456
Molecular Formula: C28H29ClFN5O7
Molecular Weight: 602.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 850140-73-7 |
---|---|
Molecular Formula | C28H29ClFN5O7 |
Molecular Weight | 602.0 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Standard InChI | InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |
Standard InChI Key | LIENDGDDWJRJLO-WFFUCRSMSA-N |
Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |
Appearance | Solid Powder |
Chemical Properties and Structure
Chemical Composition and Identification
Afatinib dimaleate is the salt form of afatinib, with the molecular formula C32H33ClFN5O11 . It is specifically formed by combining afatinib with two molar equivalents of maleic acid . This crystalline compound features several structural elements that contribute to its pharmacological activity, including anilinoquinazoline and dimethylamine functional groups. Multiple identifiers are associated with this compound for scientific reference purposes.
Parameter | Value |
---|---|
Chemical Formula | C32H33ClFN5O11 |
Average Molecular Weight | 718.083 |
Monoisotopic Weight | 717.184912835 |
CAS Number | 850140-73-7 |
UNII | V1T5K7RZ0B |
InChI Key | USNRYVNRPYXCSP-JUGPPOIOSA-N |
Afatinib dimaleate is formally named (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-oxolan-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enimidic acid; bis((2Z)-but-2-enedioic acid) according to IUPAC nomenclature . The compound is marketed under the brand name Giotrif (also spelled Gilotrif), developed by Boehringer Ingelheim Pharmaceutical .
Physical and Chemical Properties
The physical and chemical properties of afatinib dimaleate significantly influence its bioavailability and pharmacological activity. Understanding these properties is crucial for formulation development and clinical applications.
Afatinib dimaleate demonstrates excellent aqueous solubility, particularly in acidic conditions. The compound is very soluble in water and aqueous buffers with a pH range of 1 to 6, exhibiting solubility greater than 50 mg/mL . This high water solubility stands in contrast to the free base form of afatinib, which is strongly lipophilic with a log P value of 4.7 .
The molecule contains two basic groups: dimethylamine with a pKa of 8.2 and quinazoline with a pKa of 5.0 . These characteristics contribute to its pH-dependent solubility profile. Additionally, the compound demonstrates sensitivity to humidity, which must be considered during drug formulation and storage .
Structural Features and Binding Properties
The molecular structure of afatinib dimaleate is characterized by several key functional groups that contribute to its target specificity and binding mode. The primary pharmacophore is an anilinoquinazoline scaffold, which provides the framework for binding to EGFR family proteins .
A notable structural feature of afatinib is its ability to form covalent bonds with specific cysteine residues in the ATP-binding site of EGFR family receptors . This covalent binding mechanism distinguishes it from reversible tyrosine kinase inhibitors and contributes to its prolonged inhibitory effect. The 4-(dimethylamino)but-2-enamide side chain contains an electrophilic α,β-unsaturated carbonyl group that facilitates this covalent bond formation .
Pharmacological Profile
Mechanism of Action
Afatinib dimaleate functions as a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases . Its primary mechanism involves covalent binding to specific cysteine residues in the kinase domains of multiple ErbB family members, including epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4) .
This irreversible binding results in sustained inhibition of receptor tyrosine kinase autophosphorylation, effectively blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis . Importantly, afatinib demonstrates activity against both wild-type EGFR and mutant forms, including those with deletions in exon 19, L858R mutations in exon 21, and other non-resistant mutations such as S768I, L861Q, and G719X .
The broad spectrum of activity against multiple ErbB family members and various EGFR mutations distinguishes afatinib from first-generation EGFR tyrosine kinase inhibitors, which primarily target wild-type EGFR and a limited subset of mutations . By inhibiting these oncogenic drivers, afatinib dimaleate effectively suppresses tumor growth and progression in cancers dependent on EGFR signaling .
Pharmacodynamics
The pharmacodynamic profile of afatinib dimaleate is characterized by sustained inhibition of EGFR signaling due to its irreversible binding mechanism . This results in prolonged suppression of downstream signaling pathways even after clearance of the free drug from plasma .
These pharmacodynamic effects translate to meaningful clinical outcomes, particularly in the first-line treatment setting for EGFR mutation-positive NSCLC, where afatinib has demonstrated improvements in progression-free survival compared to conventional chemotherapy .
Therapeutic Applications
FDA Approved Indications
Afatinib dimaleate has received FDA approval for specific indications in the treatment of non-small cell lung cancer (NSCLC). The compound's approval history reflects an expanding understanding of its efficacy across different EGFR mutation subtypes.
Initial FDA approval was granted on July 12, 2013, for the treatment of patients with metastatic NSCLC whose tumors harbor EGFR exon 19 deletions or exon 21 (L858R) substitution mutations . This approval established afatinib as a first-line treatment option for these patients, based on demonstrated superiority over conventional chemotherapy.
In 2016, the indication was expanded to include treatment of patients with metastatic squamous NSCLC that has progressed after platinum-based chemotherapy . This broadened the potential patient population who could benefit from afatinib therapy beyond those with specific EGFR mutations.
A significant expansion of the approval occurred on January 12, 2018, when the FDA broadened the indication to include first-line treatment of patients with metastatic NSCLC whose tumors have non-resistant EGFR mutations other than exon 19 deletions or exon 21 L858R substitutions . This included mutations such as S768I, L861Q, and G719X, which were validated to be responsive to afatinib in clinical trials .
Clinical Evidence and Trial Results
The efficacy of afatinib dimaleate has been established through multiple clinical trials, with key evidence coming from the LUX-Lung trial program. The broader indication approval in 2018 was based on data from three clinical studies: LUX-Lung 2 (NCT00525148), LUX-Lung 3 (NCT00949650), and LUX-Lung 6 (NCT01121393) .
These trials collectively identified a subset of 32 patients with metastatic NSCLC harboring non-resistant EGFR mutations who received afatinib treatment . The mutations were identified using either Sanger sequencing or the therascreen EGFR RGQ PCR Kit . In this patient population, afatinib demonstrated remarkable efficacy, as summarized in the following table:
These results provided compelling evidence for the clinical benefit of afatinib in patients with these specific EGFR mutations, leading to the expanded FDA approval . The durable nature of the responses is particularly noteworthy, indicating sustained disease control in a significant proportion of patients.
Adverse Reaction | Relative Frequency |
---|---|
Diarrhea | Very common |
Rash/acneiform dermatitis | Very common |
Stomatitis | Very common |
Paronychia | Common |
Dry skin | Common |
Decreased appetite | Common |
Nausea | Common |
Vomiting | Common |
Pruritus | Common |
Diarrhea, rash, and stomatitis represent the most common and potentially dose-limiting toxicities associated with afatinib therapy . These adverse effects are consistent with the mechanism of action, as EGFR inhibition affects rapidly dividing epithelial cells in the skin and gastrointestinal tract.
Current Research and Future Directions
Expanded Applications and Ongoing Research
While afatinib dimaleate is primarily approved for NSCLC with specific EGFR mutations, ongoing research is exploring its potential efficacy in other tumor types and clinical scenarios . These investigations aim to expand the therapeutic utility of afatinib beyond its current indications.
Areas of active investigation include:
-
Efficacy in other EGFR-dependent malignancies, including head and neck squamous cell carcinoma .
-
Combined approaches with other targeted therapies or immunotherapies to overcome resistance mechanisms .
-
Comparative effectiveness versus newer-generation EGFR tyrosine kinase inhibitors.
Research is also focused on identifying additional biomarkers that may predict response to afatinib therapy, potentially allowing for more precise patient selection and improved outcomes .
Resistance Mechanisms and Strategies to Overcome
Despite the clinical efficacy of afatinib dimaleate, acquired resistance inevitably develops in most patients. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to extend treatment benefit.
Common resistance mechanisms include:
-
Acquisition of the T790M mutation in EGFR, which reduces binding affinity of afatinib to the ATP-binding pocket .
-
Activation of alternative signaling pathways, such as MET amplification or PIK3CA mutations .
-
Histological transformation from NSCLC to small cell lung cancer.
Strategies being explored to overcome resistance include sequential therapy with third-generation EGFR inhibitors specifically designed to target T790M mutations, and combination approaches targeting multiple pathways simultaneously .
Pharmacogenomic Considerations
Pharmacogenomic factors may influence individual responses to afatinib dimaleate. Research is increasingly focused on identifying genetic determinants of efficacy and toxicity to enable personalized dosing strategies and improved therapeutic outcomes.
Factors under investigation include:
-
EGFR mutation subtypes beyond the currently recognized predictive biomarkers .
-
Polymorphisms in genes involved in afatinib metabolism and transport.
-
Genetic markers associated with increased risk of specific adverse events.
These pharmacogenomic investigations aim to refine patient selection and dosing strategies, potentially maximizing benefit while minimizing toxicity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume